molecular formula C17H21ClN4O3S B3013391 Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate CAS No. 1396876-35-9

Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate

Cat. No.: B3013391
CAS No.: 1396876-35-9
M. Wt: 396.89
InChI Key: XJVKPIIDHPYLJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate is a piperazine-based compound featuring a 4-chlorobenzo[d]thiazol-2-ylmethylamino substituent linked via an acetyl group to the piperazine ring. The ethyl carboxylate group at the 1-position of the piperazine enhances solubility and modulates electronic properties. The chloro substituent on the benzothiazole ring likely influences electron distribution and binding interactions.

Properties

IUPAC Name

ethyl 4-[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-3-25-17(24)22-9-7-21(8-10-22)14(23)11-20(2)16-19-15-12(18)5-4-6-13(15)26-16/h4-6H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVKPIIDHPYLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, inhibition of COX enzymes could lead to reduced inflammation and pain. Inhibition of bacterial quorum sensing systems could lead to disruption of bacterial communication and behaviors.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances could affect the compound’s solubility and therefore its bioavailability. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and interaction with its targets.

Biological Activity

Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzo[d]thiazole moiety, which is known for its diverse biological activities. The molecular formula is C18H20ClN3O3SC_{18}H_{20}ClN_3O_3S, with a molecular weight of approximately 373.89 g/mol. The compound features a piperazine ring, which enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Its mechanism involves disrupting cellular membranes and inhibiting essential metabolic processes in pathogens .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by intercalating into DNA and inhibiting enzymes involved in cell cycle regulation. This action disrupts the replication process, leading to cell death .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Tested Strains/Cell Lines IC50 (µM) Mechanism
AntimicrobialE. coli, S. aureus15Membrane disruption
AntifungalC. albicans10Inhibition of ergosterol synthesis
Anticancer (Breast)MCF-712DNA intercalation and apoptosis induction
Anticancer (Lung)A5498Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against a panel of bacteria and fungi. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as common fungal pathogens. The study concluded that this compound could serve as a potential candidate for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against breast cancer cell lines (MCF-7). The results showed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. These findings suggest that the compound may be effective in targeting cancer cells while sparing normal cells .

Comparative Analysis

When compared to similar compounds within the benzo[d]thiazole class, this compound exhibits enhanced biological activity due to its unique structural features:

Compound Activity IC50 (µM)
This compoundAntimicrobial15
Similar Compound AAntimicrobial30
Similar Compound BAnticancer>50

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

a) Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (CAS: 851129-41-4)
  • Substituent : 1,3,4-oxadiazole with a 3,4-dimethylphenyl group and sulfanyl acetyl linker.
  • Key Differences : The oxadiazole ring introduces a sulfur atom and a dimethylphenyl group, which may enhance π-π stacking interactions compared to the benzo[d]thiazole in the target compound. The sulfanyl group could increase hydrophobicity .
  • Synthesis : Prepared via coupling of oxadiazole-thiol intermediates with piperazine derivatives, differing from the target compound’s likely amide-based synthesis .
b) 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone
  • Substituent: Pyridazinone core with a fluorophenyl-piperazine moiety.
  • Key Differences: The pyridazinone ring replaces the benzothiazole, offering distinct hydrogen-bonding capabilities. Fluorine’s electronegativity may alter pharmacokinetics compared to chlorine in the target compound .

Piperazine Derivatives with Aromatic Amine Substituents

a) Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (CAS: 1202770-39-5)
  • Substituent: 4-Amino-2-chlorophenyl group directly attached to piperazine.
  • Key Differences: The absence of the acetyl linker and benzothiazole ring reduces steric bulk. The primary amine may enhance solubility but reduce metabolic stability compared to the methylamino group in the target compound .
b) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Substituent : Chlorophenyl carboxamide linked to piperazine.
  • Key Differences : The carboxamide group provides hydrogen-bonding sites absent in the acetyl-linked target compound. The piperazine adopts a chair conformation, a common feature in such derivatives .

Piperazine-Acetamide Derivatives

a) 2-(4-Substituted piperazin-1-yl)-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • Substituent : Thiadiazole ring with methyl/ethyl groups.
  • Synthesized via nucleophilic substitution of chloroacetamide with piperazines, a method applicable to the target compound .

Physicochemical and Pharmacological Implications

  • Solubility: Ethyl carboxylate groups (target compound, ) generally improve aqueous solubility compared to non-esterified analogues.
  • Electronic Effects : Chlorine in benzothiazole (target) and fluorophenyl () substituents modulate electron density, impacting interactions with biological targets.
  • Biological Activity : While direct data for the target compound is unavailable, structurally related piperazine derivatives exhibit COX-2 inhibition (), antimicrobial activity (), and receptor modulation ().

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